molecular formula C9H10F3N B13097414 (R)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine

(R)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine

Cat. No.: B13097414
M. Wt: 189.18 g/mol
InChI Key: PARXLQDTVSGAAM-MRVPVSSYSA-N
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Description

®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to the alpha carbon of the phenylethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate chiral precursor, often derived from commercially available starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.

    Formation of the Amine:

Industrial Production Methods

Industrial production of ®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenylethylamine structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Methyl-2,2,2-trifluoro-1-phenylethylamine: The enantiomer of the compound, which may have different biological activities.

    N-Methyl-2,2,2-trifluoro-1-phenylethylamine: Without the chiral center, this compound may exhibit different chemical properties.

    2,2,2-Trifluoro-1-phenylethylamine: Lacks the N-methyl group, leading to different reactivity and applications.

Uniqueness

®-N-Methyl-2,2,2-trifluoro-1-phenylethylamine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-N-methyl-1-phenylethanamine

InChI

InChI=1S/C9H10F3N/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3/t8-/m1/s1

InChI Key

PARXLQDTVSGAAM-MRVPVSSYSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(F)(F)F

Canonical SMILES

CNC(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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